molecular formula C6H11NO B109103 (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide CAS No. 106462-18-4

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

Cat. No.: B109103
CAS No.: 106462-18-4
M. Wt: 113.16 g/mol
InChI Key: YBZQRYWKYBZZNT-BYPYZUCNSA-N
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Description

®-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a chiral compound with a cyclopropane ring substituted with two methyl groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography can be employed.

    Amidation: The final step involves the introduction of the carboxamide group. This can be done by reacting the cyclopropane derivative with an amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods: In an industrial setting, the production of ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups, such as halides or alkoxides, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halides, ethers

Scientific Research Applications

Chemistry: ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the design of new drugs. Its unique structure may impart desirable pharmacological properties, such as increased stability and selectivity for specific targets.

Industry: In the industrial sector, ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and carboxamide group can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide: The enantiomer of ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide, with similar chemical properties but different biological activity due to its chirality.

    2,2-Dimethylcyclopropane-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group, exhibiting different reactivity and applications.

    2,2-Dimethylcyclopropane-1-methanol: Another related compound with a hydroxyl group, used in different synthetic and industrial applications.

Uniqueness: ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide is unique due to its chiral nature and the presence of both a cyclopropane ring and a carboxamide group. These features confer specific reactivity and interactions with biological targets, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(1R)-2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQRYWKYBZZNT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106462-18-4
Record name (R)-2,2-Dimethylcyclopropane-1-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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